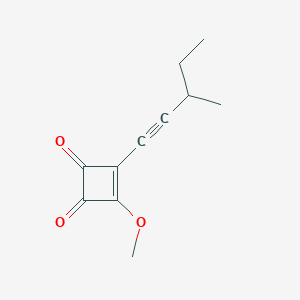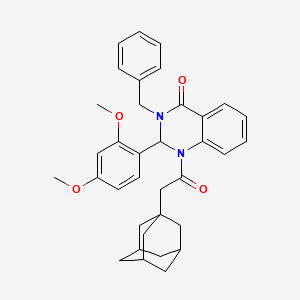
4(1H)-Quinazolinone, 2,3-dihydro-2-(2,4-dimethoxyphenyl)-3-(phenylmethyl)-1-(tricyclo(3.3.1.(sup 3,7))dec-1-ylacetyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Quinazolinone, 2,3-dihydro-2-(2,4-dimethoxyphenyl)-3-(phenylmethyl)-1-(tricyclo(3.3.1.(sup 3,7))dec-1-ylacetyl)- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinone derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from anthranilic acid derivatives, cyclization with appropriate reagents can form the quinazolinone core.
Substitution Reactions: Introduction of various substituents such as the 2,4-dimethoxyphenyl and phenylmethyl groups can be achieved through nucleophilic substitution reactions.
Acylation Reactions: The tricyclo(3.3.1.(sup 3,7))dec-1-ylacetyl group can be introduced via acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Batch Processing: Utilizing large-scale reactors for each step of the synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylmethyl group.
Reduction: Reduction reactions can occur at the quinazolinone core or other functional groups.
Substitution: Various substitution reactions can modify the substituents on the quinazolinone ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: For substitution reactions, common nucleophiles include amines and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.
科学的研究の応用
Chemistry
Catalysis: Quinazolinone derivatives can act as catalysts in various organic reactions.
Material Science: Used in the development of novel materials with unique properties.
Biology
Enzyme Inhibition: Some derivatives are known to inhibit specific enzymes, making them potential drug candidates.
Antimicrobial Activity: Exhibits activity against various bacterial and fungal strains.
Medicine
Anticancer Agents: Certain quinazolinone derivatives have shown promise as anticancer agents.
Anti-inflammatory: Potential use in treating inflammatory diseases.
Industry
Pharmaceuticals: Used in the synthesis of various pharmaceutical compounds.
Agrochemicals: Employed in the development of pesticides and herbicides.
作用機序
The mechanism of action of 4(1H)-Quinazolinone derivatives involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, inhibition of a particular enzyme may result in reduced cancer cell proliferation.
類似化合物との比較
Similar Compounds
Quinazoline: A simpler structure with similar biological activities.
Benzodiazepines: Shares some structural similarities and biological activities.
Isoquinolines: Another class of compounds with related chemical properties.
Uniqueness
The unique combination of substituents in 4(1H)-Quinazolinone, 2,3-dihydro-2-(2,4-dimethoxyphenyl)-3-(phenylmethyl)-1-(tricyclo(3.3.1.(sup 3,7))dec-1-ylacetyl)- provides distinct chemical and biological properties that may offer advantages over similar compounds in specific applications.
特性
CAS番号 |
136009-63-7 |
|---|---|
分子式 |
C35H38N2O4 |
分子量 |
550.7 g/mol |
IUPAC名 |
1-[2-(1-adamantyl)acetyl]-3-benzyl-2-(2,4-dimethoxyphenyl)-2H-quinazolin-4-one |
InChI |
InChI=1S/C35H38N2O4/c1-40-27-12-13-29(31(17-27)41-2)33-36(22-23-8-4-3-5-9-23)34(39)28-10-6-7-11-30(28)37(33)32(38)21-35-18-24-14-25(19-35)16-26(15-24)20-35/h3-13,17,24-26,33H,14-16,18-22H2,1-2H3 |
InChIキー |
RLRFHRDCQPNKEV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C2N(C(=O)C3=CC=CC=C3N2C(=O)CC45CC6CC(C4)CC(C6)C5)CC7=CC=CC=C7)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


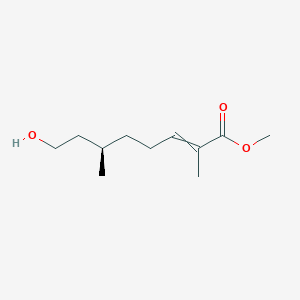
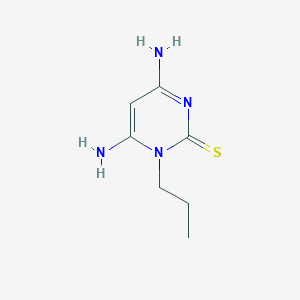
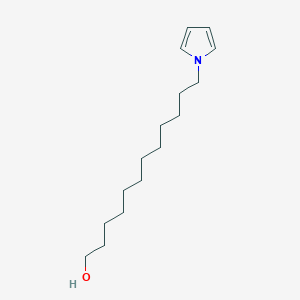
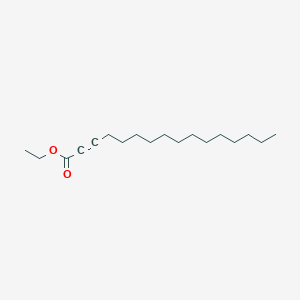
![[Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane)](/img/structure/B14283212.png)
![6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid](/img/structure/B14283224.png)


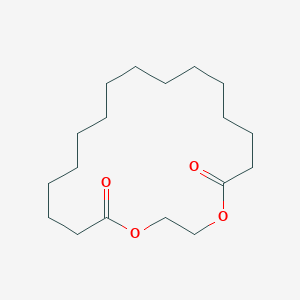
![[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid](/img/structure/B14283244.png)

![5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14283266.png)
![2-Methyl-2-{1-[(Z)-methyl-NNO-azoxy]ethyl}-1,3-dioxane](/img/structure/B14283269.png)
